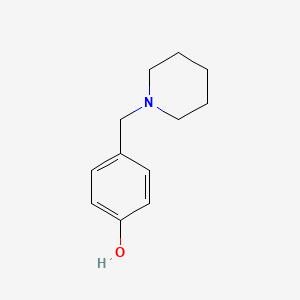

4-(Piperidin-1-ylmethyl)phenol

説明

Contextual Significance of Aminomethylated Phenols

Aminomethylated phenols, also known as phenolic Mannich bases, are a class of organic compounds synthesized through the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a phenol (B47542) with formaldehyde (B43269) and a primary or secondary amine, such as piperidine (B6355638). researchgate.net The introduction of an aminomethyl group can enhance the water solubility and bioavailability of the parent phenol, often leading to novel biological activities. researchgate.net This structural modification is a valuable tool in drug discovery, as the resulting basic nitrogen atom can interact with various biological targets. researchgate.net

The versatility of aminomethylated phenols stems from the ability to modify their electronic, steric, and conformational properties, which in turn influences their interactions with biological receptors. researchgate.net These compounds have been investigated for a wide range of applications, including their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.govontosight.ai The piperidine ring, a common feature in many pharmaceuticals, is a nitrogen-containing heterocyclic compound that has been extensively used in the development of bioactive substances. researchgate.netmdpi.com

Overview of Research Trajectories for 4-(Piperidin-1-ylmethyl)phenol and its Analogs

Research into this compound and its analogs has followed several key trajectories, primarily focusing on their synthesis and evaluation of their biological activities. The core structure, featuring a phenol group linked to a piperidine ring via a methylene (B1212753) bridge, serves as a versatile template for chemical modification. smolecule.com

One significant area of investigation has been the exploration of their potential as enzyme inhibitors. For instance, this compound has been studied as a potential inhibitor of cytochrome P450 enzymes, particularly CYP2D6, which plays a crucial role in drug metabolism. smolecule.com

Furthermore, the synthesis of various analogs by modifying the phenolic and piperidine moieties has been a common strategy to explore structure-activity relationships. These modifications include the introduction of different substituents on the aromatic ring or the piperidine ring to modulate the compound's electronic and steric properties, thereby influencing its biological activity. smolecule.comnih.govtandfonline.com For example, the introduction of bulky tert-butyl groups on the phenol ring has been explored. ontosight.ai The synthesis of these analogs often involves multi-step procedures, including reductive amination or the Mannich reaction. nih.gov

The investigation of the antimicrobial and antifungal properties of this compound derivatives represents another important research direction. smolecule.com Studies have shown that certain piperidine derivatives possess significant antimicrobial activity.

Contemporary Research Landscape and Unexplored Avenues

The current research landscape for this compound and its analogs remains active, with a continued focus on discovering novel therapeutic applications. The structural motif of a phenol linked to a piperidine is present in compounds being investigated for their anti-inflammatory and analgesic properties. smolecule.comgoogle.com The ability of the piperidine ring to interact with receptors in the central nervous system makes these compounds interesting candidates for neurological disorders. smolecule.comsmolecule.com

Despite the existing research, several avenues remain relatively unexplored. A systematic and comprehensive investigation into the structure-activity relationships of a wide range of this compound analogs is still needed to identify lead compounds for further drug development. nih.gov While some studies have touched upon their antimicrobial properties, a more in-depth analysis against a broader spectrum of pathogens could reveal new therapeutic opportunities. nih.govsmolecule.com

Furthermore, the potential of these compounds in materials science, such as in the development of new polymers or materials with specific chemical properties, is an area that warrants further exploration. smolecule.com The reactive functional groups of this compound make it a suitable candidate for incorporation into larger molecular architectures. smolecule.com Future research could also focus on the development of more efficient and environmentally friendly synthetic methods for this class of compounds.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCKWVMOXOYTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469800 | |

| Record name | 4-Piperidin-1-ylmethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73152-41-7 | |

| Record name | 4-Piperidin-1-ylmethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Piperidin 1 Ylmethyl Phenol

Established Synthetic Routes for 4-(Piperidin-1-ylmethyl)phenol

The construction of this compound relies on two principal strategies: reductive amination and the Mannich reaction. Each approach offers distinct advantages and employs different reagents to achieve the desired aminomethylation of the phenol (B47542) ring.

Reductive Amination Strategies in this compound Synthesis

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is a cornerstone in the synthesis of amines. masterorganicchemistry.com This process involves the reaction of a carbonyl compound, in this case, 4-hydroxybenzaldehyde (B117250), with an amine, piperidine (B6355638), to form an intermediate iminium ion, which is then reduced in situ to the target amine, this compound. masterorganicchemistry.comharvard.edu The choice of reducing agent is critical for the success of this one-pot reaction, as it must selectively reduce the iminium ion without significantly reducing the starting aldehyde. chemicalbook.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent particularly well-suited for reductive aminations. chemicalbook.comorganic-chemistry.org Its reduced reactivity compared to other borohydrides allows for the selective reduction of the iminium ion intermediate in the presence of the aldehyde. organic-chemistry.org The reaction is typically carried out in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE). organic-chemistry.org Acetic acid can be used as a catalyst to facilitate the formation of the iminium ion. harvard.eduorganic-chemistry.org This method is known for its high yields and tolerance of various functional groups. harvard.eduorganic-chemistry.org

Key Features of Reductive Amination with Sodium Triacetoxyborohydride:

High Selectivity: Preferentially reduces the iminium ion over the aldehyde. chemicalbook.com

Mild Reaction Conditions: Allows for a high degree of functional group tolerance. harvard.eduscribd.com

One-Pot Procedure: The amine, carbonyl compound, and reducing agent can be combined in a single step. organic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN) is another effective reagent for reductive amination. masterorganicchemistry.comchemicalbook.com Similar to sodium triacetoxyborohydride, it is capable of selectively reducing iminium ions in the presence of carbonyl compounds. chemicalbook.comorganic-chemistry.org The reaction is often performed in solvents like methanol (B129727). commonorganicchemistry.com While effective, a significant drawback of using sodium cyanoborohydride is the potential for the liberation of highly toxic hydrogen cyanide gas, particularly in acidic conditions. chemicalbook.comorganic-chemistry.org This necessitates careful handling and waste disposal procedures.

Comparative Aspects of Common Reducing Agents in Reductive Amination:

| Reducing Agent | Advantages | Disadvantages | Typical Solvents |

| Sodium Triacetoxyborohydride | High selectivity, mild, does not release toxic byproducts. harvard.eduorganic-chemistry.org | Water-sensitive. chemicalbook.comcommonorganicchemistry.com | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF). organic-chemistry.orgcommonorganicchemistry.com |

| Sodium Cyanoborohydride | Effective and selective for iminium ions. chemicalbook.comorganic-chemistry.org | Highly toxic, potential release of HCN gas. chemicalbook.comorganic-chemistry.org | Methanol, Ethanol (B145695). commonorganicchemistry.com |

| Sodium Borohydride (B1222165) | Less expensive. | Can reduce the starting aldehyde, typically added after imine formation. masterorganicchemistry.comcommonorganicchemistry.com | Methanol, Ethanol. commonorganicchemistry.com |

Mannich Reaction Approaches for Phenolic Aminomethylation

The Mannich reaction is a three-component condensation reaction that provides a direct route to β-amino carbonyl compounds, known as Mannich bases. wikipedia.org In the context of synthesizing this compound, this reaction involves the aminomethylation of phenol using formaldehyde (B43269) and piperidine. nih.govresearchgate.net

The classical Mannich reaction involves the condensation of a compound with an active hydrogen atom (phenol), an aldehyde (formaldehyde), and a secondary amine (piperidine). wikipedia.orgresearchgate.net The reaction proceeds through the formation of an iminium ion from formaldehyde and piperidine, which then acts as an electrophile and attacks the electron-rich phenol ring, typically at the ortho position to the hydroxyl group. wikipedia.org This method is a fundamental tool for introducing aminomethyl groups onto phenolic scaffolds. nih.govresearchgate.net

General Scheme of the Mannich Reaction:

Phenol + Formaldehyde + Piperidine → this compound

This reaction can be carried out under various conditions, often with heating in a suitable solvent like ethanol. oarjbp.com

A modern variation of the Mannich reaction utilizes infrared irradiation as a non-conventional energy source to accelerate the reaction. researchgate.netarkat-usa.org This solvent-free, one-pot synthesis offers several advantages over traditional heating methods, including significantly shorter reaction times and often higher yields. researchgate.netarkat-usa.org The reaction between a phenol, formaldehyde, and an amine like piperidine can be completed in a matter of minutes under infrared irradiation. arkat-usa.org This green chemistry approach is an efficient alternative for the synthesis of Mannich bases. arkat-usa.orgnih.gov

Reported Yields and Reaction Times for Infrared-Enhanced Mannich Reactions of Various Phenols:

| Phenol Derivative | Product | Yield (%) | Reaction Time (min) |

| 2-Hydroxy-3-methoxybenzaldehyde | 2-Hydroxy-3-methoxy-5-(piperidin-1-ylmethyl)benzaldehyde | 82 | 25 |

| 2,4-Dimethylphenol | 2,4-Dimethyl-6-(thiomorpholin-4-ylmethyl)phenol | 85 | 4 |

| 4-Nitrophenol | 4-Nitro-2,6-bis(thiomorpholin-4-ylmethyl)phenol | 90 | 10 |

| 4-Chlorophenol | 4-Chloro-2,6-bis(thiomorpholin-4-ylmethyl)phenol | 78 | 12 |

| Data sourced from a study on infrared irradiation-enhanced Mannich reactions. arkat-usa.org |

Petasis Reaction (Boronic Mannich Reaction) for Alkylaminophenol Synthesis

The Petasis reaction, also known as the Petasis Borono-Mannich (PBM) reaction, is a powerful three-component reaction for the synthesis of substituted amines, including alkylaminophenols. wikipedia.orgmdpi.com This reaction typically involves the condensation of an amine, a carbonyl compound, and an organoboronic acid. wikipedia.org In the context of synthesizing analogs of this compound, a phenol (acting as the carbonyl precursor via its tautomeric form or through a related aldehyde), piperidine, and a suitable boronic acid would be the key reactants.

The versatility of the Petasis reaction allows for a wide range of substrates, including various secondary amines like piperidine. The reaction can often be performed under mild conditions and does not necessarily require anhydrous or inert atmospheres. wikipedia.org

Table 1: Examples of Petasis Reaction for the Synthesis of Alkylaminophenol Analogs

| Phenolic Component | Amine | Boronic Acid | Product | Yield (%) | Reference |

| Salicylaldehyde | Morpholine | Phenylboronic acid | 2-(Morpholinophenylmethyl)phenol | 85 | nih.gov |

| Salicylaldehyde | Piperidine | Vinylboronic acid | 2-(Piperidin-1-yl(vinyl)methyl)phenol | 78 | nih.gov |

| 4-Hydroxybenzaldehyde | Piperidine | Phenylboronic acid | 4-((Phenyl(piperidin-1-yl)methyl))phenol | 72 | nih.gov |

Note: The yields are representative and can vary based on specific reaction conditions.

Other Synthetic Strategies for the Phenolic Core

Beyond the direct assembly of the final molecule, various methods exist for the synthesis of the substituted phenolic core, which can then be further functionalized. One common approach is the classical Mannich reaction . This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine, such as piperidine. nih.gov Phenols are particularly well-suited substrates for the Mannich reaction due to the activating effect of the hydroxyl group, which facilitates electrophilic aromatic substitution at the ortho and para positions.

Another significant synthetic route is reductive amination . This method involves the reaction of a carbonyl compound, such as 4-hydroxybenzaldehyde, with an amine, like piperidine, to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

Mechanistic Considerations in this compound Synthesis

The mechanism of the Petasis reaction is believed to proceed through the formation of an iminium ion from the reaction of the amine (piperidine) and the carbonyl compound. mdpi.comorganic-chemistry.org In the case of phenolic substrates, a key intermediate is a tetrahedral boronate "ate" complex, which is formed between the phenol, the iminium ion, and the boronic acid. mdpi.com This complex then facilitates the transfer of the organic group from the boron atom to the iminium carbon, leading to the final product.

The classical Mannich reaction mechanism also initiates with the formation of an iminium ion (often called an Eschenmoser salt precursor) from the amine and formaldehyde. nih.gov The electron-rich phenol then acts as a nucleophile, attacking the iminium ion to form a new carbon-carbon bond, typically at the ortho or para position relative to the hydroxyl group. nih.gov

Derivatization Strategies for this compound Analogs

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs with potentially varied properties.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime target for derivatization. Common modifications include:

O-Alkylation (Etherification): The formation of ethers can be achieved by reacting the phenol with an alkyl halide in the presence of a base. This reaction introduces an alkoxy group, which can alter the compound's polarity and hydrogen bonding capabilities.

O-Acylation (Esterification): Esters can be prepared by reacting the phenol with an acylating agent, such as an acid chloride or anhydride. This modification can serve as a prodrug strategy or modulate the compound's electronic properties.

Table 2: Examples of Derivatization at the Phenolic Hydroxyl Group

| Starting Material | Reagent | Reaction Type | Product | Reference |

| This compound | Methyl iodide, K₂CO₃ | O-Alkylation | 1-((4-Methoxyphenyl)methyl)piperidine | |

| This compound | Acetic anhydride, Pyridine | O-Acylation | 4-((Piperidin-1-yl)methyl)phenyl acetate | rsc.org |

Substitutions on the Piperidine Ring

The piperidine ring provides another avenue for structural diversification. nih.gov

N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base.

N-Acylation: Acyl groups can be introduced onto the piperidine nitrogen by reaction with acid chlorides, anhydrides, or through amide coupling reactions with carboxylic acids.

Table 3: Examples of Derivatization at the Piperidine Nitrogen

| Starting Material | Reagent | Reaction Type | Product | Reference |

| This compound | Benzyl (B1604629) bromide, K₂CO₃ | N-Alkylation | 1-Benzyl-4-((4-hydroxyphenyl)methyl)piperidine | |

| This compound | Acetyl chloride, Et₃N | N-Acylation | 1-Acetyl-4-((4-hydroxyphenyl)methyl)piperidine |

Furthermore, the synthesis can start with pre-functionalized piperidines, allowing for the introduction of substituents at various positions on the piperidine ring. nih.gov

Diversification of the Methylene (B1212753) Bridge Moiety

While less common, modifications of the methylene bridge connecting the phenol and piperidine moieties can be envisioned. Synthetic strategies could involve using substituted aldehydes in the Mannich or Petasis reactions. For instance, employing an aldehyde other than formaldehyde in a Mannich-type reaction would result in a substituted methylene bridge.

Advanced Synthetic Techniques and Reaction Condition Optimization in the Synthesis of this compound

Application of Catalytic Methods in Synthesis

Catalysis plays a pivotal role in the efficient synthesis of piperidine-containing compounds. For structures analogous to this compound, catalytic methods are employed to facilitate key transformations with high selectivity and yield.

One of the primary catalytic methods is catalytic hydrogenation . This technique is frequently used in reductive amination reactions, a common route to form the bond between the piperidine nitrogen and the methyl group attached to the phenol. For instance, in the synthesis of a related compound, 4-(Piperidin-4-ylmethyl)phenol, catalytic hydrogenation using a Palladium-on-carbon (Pd/C) catalyst with hydrogen gas (H₂) has been shown to be more efficient than using chemical reducing agents like sodium borohydride (NaBH₄), with reported yields improving from 65% to 82%. This highlights the advantage of heterogeneous catalysis in achieving higher conversion rates and often simpler product purification.

Palladium catalysts are also central to cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to synthesize more complex derivatives. mdpi.com While not a direct synthesis of the parent compound, these methods are crucial for creating analogues by forming carbon-carbon bonds with the phenolic ring or substituents on the piperidine ring. For example, Pd(PPh₃)₄ is a common catalyst for coupling aryl boronic acids with aryl halides. mdpi.com The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions.

More recently, gold catalysis has emerged as a powerful tool for the synthesis of piperidine rings. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides can produce piperidin-4-one intermediates, which can then be further modified. nih.gov This demonstrates the expanding arsenal (B13267) of catalytic methods available to chemists for constructing the core piperidine scaffold.

Table 1: Comparison of Catalytic Methods in Piperidine Synthesis

| Catalytic Method | Catalyst Example | Typical Application | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | Reductive Amination | High efficiency, clean reaction, higher yields compared to some chemical reductants. |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | C-C bond formation for derivative synthesis | Versatile for creating complex analogues, good functional group tolerance. mdpi.com |

| Gold-Catalyzed Cyclization | PPh₃AuNTf₂ | Formation of piperidine ring intermediates | High efficiency, excellent stereoselectivity, modular approach. nih.gov |

Use of Specific Solvents and Additives in Reaction Control

The choice of solvent and the inclusion of specific additives are critical for controlling reaction pathways, rates, and selectivity in the synthesis of this compound. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism.

In reactions like the Strecker-type condensation used to synthesize related piperidine structures, a range of solvents have been tested, including methanol (MeOH), ethanol (EtOH), isopropanol (B130326) (i-PrOH), acetonitrile, and dichloromethane (B109758) (CH₂Cl₂). researchgate.net The polarity and protic or aprotic nature of the solvent can significantly affect the reaction outcome. For example, in the condensation of an amine with a carbonyl compound, a protic solvent like ethanol can facilitate proton transfer steps.

Additives often serve as catalysts or promoters. In the synthesis of imines, which are precursors in reductive amination, a few drops of glacial acetic acid are often added to catalyze the condensation between the amine and the carbonyl compound. mdpi.com The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

In recent years, there has been a push towards "green" chemistry, leading to the exploration of environmentally benign solvent systems. Deep Eutectic Solvents (DES), such as those formed from glucose and urea, have been used as effective and inexpensive reaction media for the synthesis of piperidin-4-one derivatives. researchgate.net These solvents are often biodegradable, non-toxic, and can lead to high product yields, presenting a sustainable alternative to traditional volatile organic solvents. researchgate.net

Table 2: Role of Solvents and Additives in Synthesis

| Solvent/Additive | Type | Function in Synthesis | Example Reaction |

|---|---|---|---|

| Ethanol | Protic Solvent | Solubilizes reactants, facilitates proton transfer. | Imine formation from amine and carbonyl. mdpi.com |

| Glacial Acetic Acid | Acidic Additive | Catalyzes condensation by activating the carbonyl group. | Imine formation. mdpi.com |

| Dichloromethane | Aprotic Solvent | Provides a non-reactive medium for moisture-sensitive reagents. | Gold-catalyzed cyclizations. nih.gov |

| Deep Eutectic Solvents (e.g., Glucose-Urea) | Green Solvent | Acts as a reaction medium, promoting environmentally friendly synthesis. | One-pot synthesis of piperidin-4-one derivatives. researchgate.net |

Protection Group Strategies in Complex Syntheses

In the synthesis of more complex molecules that incorporate the this compound moiety, protecting group strategies are essential. jocpr.com Protecting groups are used to temporarily mask reactive functional groups, such as the phenolic hydroxyl group, to prevent them from undergoing unwanted reactions during transformations elsewhere in the molecule. jocpr.commdpi.com

The phenolic hydroxyl group is acidic and nucleophilic, making it reactive under both basic and acidic conditions. A common strategy is to protect it as an ether or an ester. For example, a benzyl (Bn) ether can be formed, which is stable to a wide range of conditions but can be readily removed by catalytic hydrogenation—a reaction that might be used in a later synthetic step. researchgate.net Silyl (B83357) ethers are another option, offering varying degrees of stability depending on the steric bulk of the silyl group (e.g., TBDMS, TIPS).

The piperidine nitrogen, being a secondary amine, is nucleophilic and basic. If reactions are to be performed on the aromatic ring (e.g., nitration, halogenation) without affecting the piperidine, the nitrogen can be protected. Carbamate protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are widely used. creative-peptides.comub.edu The Boc group is stable to basic conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA), while the Fmoc group is stable to acidic conditions but is cleaved by a base, such as piperidine itself. creative-peptides.com This orthogonality allows for the selective deprotection of different functional groups within the same molecule. jocpr.com

Table 3: Common Protecting Groups for Phenol and Piperidine Moieties

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions |

|---|---|---|---|---|

| Phenolic Hydroxyl | Benzyl | Bn | Benzyl bromide, base | H₂, Pd/C |

| Phenolic Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) |

| Piperidine Nitrogen | tert-Butyloxycarbonyl | Boc | Boc₂O, base | Strong acid (e.g., TFA) creative-peptides.com |

| Piperidine Nitrogen | Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine) creative-peptides.comub.edu |

Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy provides valuable insights into the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within 4-(Piperidin-1-ylmethyl)phenol. The infrared spectrum of this compound is characterized by several key absorption bands that confirm its structural integrity.

A broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak suggests the presence of intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the piperidine (B6355638) ring are expected in the 3100-2800 cm⁻¹ region. Specifically, the aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine and methylene (B1212753) groups are found just below 3000 cm⁻¹.

The C-N stretching vibration of the tertiary amine in the piperidine ring gives rise to a characteristic absorption in the range of 1250-1020 cm⁻¹. The C-O stretching of the phenol (B47542) group is typically observed around 1260-1180 cm⁻¹. Aromatic C=C stretching vibrations from the benzene (B151609) ring are expected to produce bands in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) bending of the C-H bonds on the para-substituted benzene ring can also provide information about the substitution pattern.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 3600-3200 (broad) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2800 |

| Aromatic C=C Stretch | 1600-1450 |

| C-N Stretch (Tertiary Amine) | 1250-1020 |

| C-O Stretch (Phenol) | 1260-1180 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for the detailed structural analysis of organic molecules, providing information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic protons on the para-substituted benzene ring typically appear as two distinct doublets in the region of δ 6.7-7.2 ppm. The protons ortho to the hydroxyl group are expected to be more shielded and thus resonate at a slightly lower chemical shift compared to the protons ortho to the piperidin-1-ylmethyl group.

The singlet for the methylene bridge protons (-CH₂-) connecting the piperidine and phenyl rings is anticipated to appear around δ 3.4-3.6 ppm. The protons on the piperidine ring will exhibit signals in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and resonate in the range of δ 2.3-2.5 ppm, likely as a multiplet. The protons on the other carbons of the piperidine ring (β- and γ-protons) will appear further upfield, typically between δ 1.4 and 1.6 ppm, also as multiplets. The phenolic hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but is generally found between δ 4.5 and 8.0 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (ortho to -OH) | ~6.7-6.9 | Doublet |

| Aromatic Protons (ortho to -CH₂-) | ~7.0-7.2 | Doublet |

| Methylene Protons (-CH₂-) | ~3.4-3.6 | Singlet |

| Piperidine α-Protons | ~2.3-2.5 | Multiplet |

| Piperidine β, γ-Protons | ~1.4-1.6 | Multiplet |

| Phenolic Proton (-OH) | Variable (4.5-8.0) | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. The carbon atom attached to the hydroxyl group (C-OH) in the aromatic ring is expected to have a chemical shift in the range of δ 150-155 ppm. The other aromatic carbons will resonate in the typical aromatic region of δ 115-135 ppm. The quaternary carbon attached to the methylene group will appear as a relatively weak signal.

The methylene bridge carbon (-CH₂) is expected to have a chemical shift around δ 60-65 ppm. The carbons of the piperidine ring will show signals in the aliphatic region. The carbons adjacent to the nitrogen (α-carbons) will be deshielded and appear around δ 50-55 ppm, while the other piperidine carbons (β- and γ-carbons) will resonate further upfield, typically between δ 20 and 30 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-OH | 150-155 |

| Aromatic C-H & C-C | 115-135 |

| Methylene Carbon (-CH₂-) | 60-65 |

| Piperidine α-Carbons | 50-55 |

| Piperidine β, γ-Carbons | 20-30 |

Electronic Absorption Spectroscopy for Conjugation Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

The UV-Vis spectrum of this compound, typically recorded in a solvent such as methanol (B129727) or ethanol (B145695), is expected to show absorption bands characteristic of the phenolic chromophore. Phenol and its derivatives typically exhibit two main absorption bands in the ultraviolet region.

The primary absorption band (π → π* transition) is expected to appear at a shorter wavelength, generally around 210-230 nm. A secondary, less intense band (n → π* transition), arising from the excitation of non-bonding electrons on the oxygen atom to the aromatic π* system, is anticipated at a longer wavelength, typically in the range of 270-285 nm. The position and intensity of these bands can be influenced by the solvent and the pH of the solution.

| Transition | Wavelength (λmax, nm) |

| π → π | ~210-230 |

| n → π | ~270-285 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular mass and elucidate the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₁₂H₁₇NO), the molecular weight is 191.27 g/mol . In techniques like electrospray ionization (ESI), the compound is expected to be observed as its protonated molecular ion, [M+H]⁺.

The fragmentation of this compound upon ionization is dictated by the lability of its chemical bonds. The structure contains a phenol group, a piperidine ring, and a methylene bridge connecting them. The initial molecular ion is energetically unstable and can break into smaller, charged fragments. The fragmentation pathways are predictable based on the stability of the resulting cations and neutral radicals.

A primary fragmentation event involves the cleavage of the C-N bond of the methylene bridge, which is a common pathway for benzylic amines. This can lead to the formation of a stable tropylium-like ion or a benzyl (B1604629) cation. Another significant fragmentation pathway involves the piperidine ring. The cleavage of the bond between the nitrogen and the methylene bridge can result in a piperidinium (B107235) ion fragment. The phenol moiety itself can undergo characteristic fragmentation, including the loss of carbon monoxide (CO) from the aromatic ring after initial rearrangement, a common fragmentation pattern for phenols. docbrown.infoyoutube.com

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₂H₁₇NO+H]⁺ | 192.28 | Protonated Molecular Ion ([M+H]⁺) |

| [C₇H₇O]⁺ | 107.13 | Fragment from cleavage of the CH₂-piperidine bond |

| [C₅H₁₀N]⁺ | 84.15 | Piperidinyl fragment |

Note: The data in this table is predicted based on the general fragmentation patterns of related chemical structures and has not been experimentally verified in the cited literature for the specific compound.

X-ray Diffraction Crystallography for Solid-State Structure Determination

In the solid state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds, which play a crucial role in the stability of the crystal packing. The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor. This group can form strong hydrogen bonds with the nitrogen atom of the piperidine ring of an adjacent molecule, which acts as a hydrogen bond acceptor.

The piperidine ring is a saturated six-membered heterocycle that typically adopts a stable chair conformation to minimize steric and torsional strain. chemrevlett.com In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For this compound, the methylene-phenol group is attached to the nitrogen atom of the piperidine ring.

Table 2: Expected Crystallographic and Conformational Parameters

| Parameter | Expected Value/Observation |

|---|---|

| Piperidine Ring Conformation | Chair |

| Substituent Orientation | Equatorial |

Note: The information in this table is based on the analysis of structurally similar compounds and general principles of conformational analysis, not on direct experimental data for this compound.

Electron Paramagnetic Resonance (EPR) Studies on Radiation Effects

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying materials with unpaired electrons. nih.gov This makes it an ideal method for investigating the formation and structure of free radicals in chemical compounds after exposure to ionizing radiation, such as gamma rays. nih.govscielo.org While EPR studies specifically on this compound were not found, research on related phenol derivatives and other organic molecules provides a basis for understanding the potential radiation-induced effects.

When organic compounds in the solid state are exposed to gamma radiation, the energy absorbed can lead to the homolytic cleavage of covalent bonds, resulting in the formation of stable radical centers trapped within the crystal lattice. nih.govscielo.org For this compound, potential sites for radical formation include the phenolic ring, the methylene bridge, and the piperidine ring.

Studying irradiated single crystals with EPR allows for the determination of the orientation-dependent interactions between the unpaired electron and nearby magnetic nuclei, which provides detailed information about the radical's structure and its environment.

In studies of irradiated phenol derivatives, radical formation is often associated with the phenolic group. For example, in 2,6-di-tert-butyl-4-methylphenol (BHT), gamma irradiation leads to the formation of a phenoxyl radical, where the unpaired electron is delocalized over the aromatic ring. researchgate.net Another possibility is the abstraction of a hydrogen atom from the methylene bridge, which would result in a carbon-centered radical stabilized by the adjacent aromatic ring and nitrogen atom. The piperidine ring could also be a site for radical formation through the loss of a hydrogen atom from one of its methylene groups. The resulting EPR spectrum would be a superposition of signals from all the different radical species formed. The analysis of the hyperfine coupling constants and g-values from the EPR spectra would allow for the identification of these radical centers. researchgate.netnih.gov

Table 3: Potential Radiation-Induced Radical Centers

| Radical Type | Location of Unpaired Electron | Expected Stabilizing Factors |

|---|---|---|

| Phenoxyl Radical | Oxygen atom of the hydroxyl group | Delocalization over the aromatic ring |

| Benzylic Radical | Carbon atom of the methylene bridge | Resonance with the aromatic ring and nitrogen atom |

Note: This table outlines potential radical centers based on studies of related compounds and general principles of radical stability.

Computational and Theoretical Investigations of 4 Piperidin 1 Ylmethyl Phenol

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies for Geometric and Electronic Properties

No specific DFT studies on the geometric and electronic properties of 4-(Piperidin-1-ylmethyl)phenol were found. This type of analysis typically involves optimizing the molecular geometry to find the most stable conformation and calculating electronic properties like dipole moment and polarizability.

Hartree-Fock (HF) Method Applications

Information regarding the application of the Hartree-Fock method to study this compound is not available. The HF method is a fundamental quantum mechanical approach used to approximate the wave function and energy of a quantum many-body system in a stationary state.

Molecular Electrostatic Potential (MEP) Analysis

No MEP analysis specific to this compound could be located. MEP maps are used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks.

Frontier Molecular Orbital (HOMO/LUMO) Energy Calculations

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound have not been published. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

There are no available NBO analyses for this compound. NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.

Thermochemical Property Calculations

Specific calculations of thermochemical properties like heat capacity, entropy, and enthalpy for this compound were not found in the searched literature. These properties are typically calculated at different temperatures to understand the thermodynamic behavior of a molecule.

Molecular Modeling and Simulation Approaches

Computational chemistry provides powerful tools to investigate the properties and interactions of molecules like this compound at an atomic level. These theoretical methods allow for the prediction of molecular behavior, guiding experimental work and accelerating research in fields like drug discovery and materials science.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biomedpharmajournal.org It is widely employed in drug discovery to forecast how a ligand, such as this compound, might interact with the binding site of a target protein or receptor. nih.gov The process involves placing the ligand into the receptor's active site in various conformations and orientations and scoring each pose based on its binding affinity, which is typically estimated in kcal/mol. biomedpharmajournal.org

Studies on similar piperidine (B6355638) derivatives have utilized software like Schrödinger's Glide or AutoDock Vina to predict binding interactions. dovepress.com For instance, in the investigation of novel antitubercular agents, piperidine derivatives were docked into the active site of the enoyl-acyl carrier protein (EACP) reductase enzyme to predict their binding modes and energies. dovepress.comresearchgate.net A typical docking study for this compound would involve preparing the 3D structures of both the ligand and the target receptor, performing the docking simulation, and analyzing the results. The output helps identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. semanticscholar.org The predicted binding energy, or docking score, provides a quantitative estimate of the binding affinity, with more negative scores generally indicating a more favorable interaction. dovepress.com

Table 1: Key Outputs from a Typical Molecular Docking Study Interactive data table. Click on headers to sort.

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy / Glide Score | An estimation of the binding affinity between the ligand and the receptor. More negative values typically indicate stronger binding. | -9.365 kcal/mol |

| Interacting Residues | Amino acids in the receptor's active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. | TYR 123, ILE 54, MET 115 |

| Hydrogen Bonds | Specific donor-acceptor pairs forming hydrogen bonds, including their distances. | Ligand-OH with TYR-123 (2.9 Å) |

| Predicted Ki (Inhibition Constant) | A calculated prediction of the concentration required to produce half-maximum inhibition. | 50 nM |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis involves identifying the stable 3D arrangements, or conformers, of a molecule. bath.ac.ukworktribe.com For a flexible molecule like this compound, which has rotatable bonds, numerous conformations are possible. Computational methods use algorithms to alter the geometry of the molecule, followed by energy minimization to find the most stable, low-energy conformers. bath.ac.ukworktribe.com

Energy minimization is performed using force fields, which are sets of empirical energy functions and parameters that calculate the potential energy of a system of atoms. researchgate.net Force fields like MMFF94 (Merck Molecular Force Field), MM2, MM3, and COSMIC have demonstrated strong performance in reproducing the energies and geometries of organic molecules, including substituted piperidines. bath.ac.ukbath.ac.uknih.gov These calculations can quantitatively predict the relative energies of different conformers. nih.gov Identifying the global minimum energy conformer is crucial, as it is often the most populated and biologically relevant structure used in subsequent studies like molecular docking. researchgate.net

Table 2: Common Force Fields for Organic Molecule Conformational Analysis Interactive data table. Click on headers to sort.

| Force Field | Developer / Origin | Typical Application |

|---|---|---|

| MMFF94 | Merck Research Laboratories | General organic and medicinal chemistry compounds. researchgate.net |

| AMBER | Peter Kollman | Biomolecules (proteins, nucleic acids). |

| CHARMM | Martin Karplus | Biomolecules, often used in molecular dynamics simulations. |

| OPLS | William L. Jorgensen | Organic liquids and biomolecules. |

| COSMIC | Vinter et al. | General organic molecules, shown to model piperidinium (B107235) salts well. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orglongdom.org The fundamental principle is that structural similarities among molecules often lead to similar biological properties. fiveable.me QSAR models are powerful tools in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and optimizing lead compounds. jocpr.com

Developing a QSAR model for derivatives of this compound would involve several key steps:

Data Set Compilation: Assembling a group of structurally related compounds with experimentally measured biological activities (e.g., IC50 values).

Descriptor Calculation: For each molecule, calculating a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. longdom.org

Model Generation: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., support vector machines, random forests), to create a mathematical equation that links the descriptors to the biological activity. fiveable.me

Validation: Rigorously testing the model's predictive power using statistical techniques like cross-validation and by using an external set of compounds not included in the model's development. jocpr.com

Table 3: Examples of Molecular Descriptors Used in QSAR Studies Interactive data table. Click on headers to sort.

| Descriptor Type | Specific Descriptor | Description |

|---|---|---|

| Physicochemical | cLogP | The logarithm of the octanol/water partition coefficient, a measure of lipophilicity. longdom.org |

| Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. longdom.org |

| Electronic | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. |

| Structural | Number of Hydrogen Bond Donors | The count of atoms (typically N or O) with one or more hydrogen atoms. longdom.org |

| Structural | Number of Hydrogen Bond Acceptors | The count of electronegative atoms (typically N or O). longdom.org |

While molecular docking provides a static snapshot of a ligand binding to a receptor, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. semanticscholar.orgnih.gov MD simulations solve Newton's equations of motion for a system, providing a trajectory that reveals the time evolution of conformations and interactions. nih.gov This technique is invaluable for assessing the stability of a ligand-receptor complex predicted by docking and for gaining deeper insights into the binding mechanism. mdpi.com

An MD simulation of a this compound-receptor complex would typically be run for a duration of nanoseconds (e.g., 100 ns). semanticscholar.org The simulation is performed in a system that mimics physiological conditions, often including explicit water molecules and ions. biomedpharmajournal.org Analysis of the resulting trajectory can reveal crucial information about the stability of the complex and the flexibility of its components. semanticscholar.org

Table 4: Key Parameters Analyzed in Molecular Dynamics Simulations Interactive data table. Click on headers to sort.

| Parameter | Abbreviation | Description |

|---|---|---|

| Root Mean Square Deviation | RMSD | Measures the average deviation of a protein's backbone atoms over time compared to a reference structure. A stable RMSD value suggests the complex is conformationally stable. semanticscholar.org |

| Root Mean Square Fluctuation | RMSF | Measures the fluctuation of individual amino acid residues over the course of the simulation, identifying flexible or rigid regions of the protein upon ligand binding. mdpi.com |

| Solvent Accessible Surface Area | SASA | Calculates the surface area of the protein accessible to a solvent, which can indicate changes in protein compactness upon ligand binding. mdpi.com |

| Hydrogen Bond Analysis | H-bonds | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over time, highlighting stable and persistent interactions. mdpi.com |

Non-Linear Optical (NLO) Properties Analysis

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. researchgate.net These materials are critical for applications in photonics and optoelectronics, including frequency conversion and optical switching. frontiersin.org Organic molecules with donor-π-acceptor architectures often exhibit significant NLO properties. The phenol (B47542) group in this compound can act as an electron donor, while the piperidine moiety can function as part of an acceptor system, making it a candidate for NLO activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.netphyschemres.org By solving the electronic structure of the molecule, these methods can calculate key parameters that quantify the NLO response. frontiersin.org The calculations typically involve optimizing the molecular geometry and then computing the electronic properties using a specific functional (e.g., B3LYP, CAM-B3LYP) and basis set. researchgate.net The results can guide the design of new molecules with enhanced NLO characteristics. physchemres.org

Table 5: Key Parameters Calculated for NLO Properties Interactive data table. Click on headers to sort.

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule, indicating its overall polarity. physchemres.org |

| Polarizability | α | The measure of a molecule's ability to form an induced dipole moment when subjected to an external electric field. nih.gov |

| First Hyperpolarizability | β | The primary coefficient that describes the second-order NLO response of a molecule. A large β value is a key indicator of a promising NLO material. physchemres.orgnih.gov |

| HOMO-LUMO Gap | ΔE | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap is often associated with a larger NLO response. researchgate.net |

Biological Activity and Pharmacological Mechanisms of 4 Piperidin 1 Ylmethyl Phenol

Anticancer Activity Research

The piperidine (B6355638) scaffold is found in numerous pharmaceutical drugs and is recognized for its role in agents targeting cancer, among other diseases. studiamsu.md Similarly, phenolic compounds are known to possess anticancer properties, often attributed to their antioxidant and free radical scavenging capabilities. studiamsu.mdf1000research.com The conjugation of these two moieties in 4-(Piperidin-1-ylmethyl)phenol and its derivatives has prompted research into their potential as anticancer agents.

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have demonstrated a notable ability to inhibit the growth of human cancer cell lines. In one study, a series of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (B57606) analogues were synthesized and evaluated for their anticancer activity using the MTT assay. researchgate.net The results indicated that these compounds exhibited a considerable degree of growth inhibition across various human cancer cell lines. researchgate.net Specifically, certain synthesized molecules showed a significant growth inhibitory effect on breast cancer (T-47D, MCF-7), cervical cancer (HeLa), and liver cancer (HepG2) cell lines when compared with the standard drug paclitaxel. researchgate.net

Table 1: Growth Inhibitory Effects of this compound Analogues on Human Cancer Cell Lines

| Compound/Analogue | Cell Line | Maximum Growth Inhibition | Reference |

| Analogue 7b | T-47D | 90% | researchgate.net |

| Analogue 7g | T-47D | 90% | researchgate.net |

| Analogue 7b | HeLa | 90% | researchgate.net |

| Analogue 7g | HeLa | 90% | researchgate.net |

| Analogue 7b | MCF-7 | 90% | researchgate.net |

| Analogue 7g | MCF-7 | 90% | researchgate.net |

| Analogue 7b | HepG2 | 80% | researchgate.net |

| Analogue 7g | HepG2 | 80% | researchgate.net |

This anti-proliferative activity highlights the potential of the this compound backbone as a template for developing new anticancer agents. researchgate.netnih.gov

Mechanisms of Action in Cancer Pathways (e.g., PI3K/Akt pathway)

The piperidine moiety is known to be involved in the modulation of key signaling pathways implicated in cancer. nih.gov One of the most critical pathways in this context is the PI3K/Akt/mTOR pathway, an intracellular signaling cascade that plays a central role in regulating the cell cycle, proliferation, survival, and apoptosis. wikipedia.orgcreative-diagnostics.com

The PI3K/Akt pathway is often overactive in many types of cancer, which leads to reduced apoptosis and increased cell proliferation. wikipedia.org The pathway is initiated by the activation of phosphatidylinositol 3-kinase (PI3K), often by receptor tyrosine kinases. creative-diagnostics.comyoutube.com Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov PIP3 acts as a second messenger, recruiting the protein kinase Akt (also known as Protein Kinase B) to the plasma membrane, where it is subsequently activated through phosphorylation. youtube.comnih.gov

Once activated, Akt phosphorylates a multitude of downstream substrates, thereby promoting cell survival by inhibiting pro-apoptotic proteins and stimulating cell growth and proliferation. creative-diagnostics.comresearchgate.net Compounds containing the piperidine scaffold have been observed to interfere with such signaling pathways. nih.gov The anticancer activity of piperidine-containing compounds can be attributed, in part, to their ability to modulate these pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. nih.gov The natural inhibitor of this pathway is the tumor suppressor protein PTEN, which dephosphorylates PIP3 back to PIP2, thus antagonizing PI3K/Akt signaling. wikipedia.orgnih.gov

Cytotoxic Effects on Specific Cell Lines

The anticancer potential of this compound derivatives is further evidenced by their cytotoxic effects on specific cancer cell lines. Cytotoxicity assays, such as the MTT assay, are used to measure the reduction in cell viability following exposure to a compound. mdpi.com

Studies on 3,5-bis(benzylidene)piperidin-4-ones, which feature the piperidine ring, have shown potent and selective toxicity for malignant cells over normal cells. nih.govnih.govmdpi.com These compounds were found to be highly toxic to various cancer cell lines, including oral squamous carcinoma (HSC-2, HSC-4), colon adenocarcinoma (Colo-205, HT29), and lymphoid leukemia (CEM) cells. nih.govmdpi.com

In the context of this compound derivatives, research has demonstrated significant growth inhibition against several specific cell lines. researchgate.net As noted previously, analogues of this compound were effective against breast cancer cell lines T-47D and MCF-7, cervical cancer cell line HeLa, and hepatocellular carcinoma cell line HepG2. researchgate.net Such findings underscore the cytotoxic potential of this chemical scaffold against a range of human cancers.

Enzyme Inhibition Studies

The phenolic and piperidine components of this compound also confer the ability to interact with and inhibit specific enzymes, which has been an area of active research.

Tyrosinase Inhibition and Related Applications

Tyrosinase is a copper-containing metalloenzyme that plays a critical role in melanogenesis, the process of melanin (B1238610) pigment synthesis, and is also responsible for the undesirable browning of fruits and vegetables. nih.govmdpi.com Consequently, inhibitors of tyrosinase are of great interest to the cosmetic, medicinal, and food industries. nih.gov

Phenolic compounds are a well-established class of tyrosinase inhibitors. mdpi.comtandfonline.com They can act as competitive inhibitors by mimicking the enzyme's natural substrate, tyrosine, or by chelating the copper ions in the enzyme's active site. tandfonline.comnih.gov The piperidine moiety has also been incorporated into compounds designed as tyrosinase inhibitors. nih.govtandfonline.com Research on derivatives such as 4-benzylpiperidine (B145979) has shown good inhibitory properties against tyrosinase from Agaricus bisporus. researchgate.net The combination of a phenol (B47542) group and a piperidine ring in a single molecule, therefore, presents a rational strategy for the development of potent tyrosinase inhibitors. nih.gov

Carbonic Anhydrase (CA) Enzyme Inhibition

Carbonic anhydrases (CAs) are a family of zinc-dependent metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com These enzymes are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications. mdpi.com Phenolic compounds have been identified as a class of carbonic anhydrase inhibitors. tandfonline.commdpi.com

Research on Mannich base derivatives of thymol, which are structurally related to this compound, has demonstrated inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II. tandfonline.com One such derivative, 5-Methyl-4-[(piperidin-1-yl)methyl]-2-(propan-2-yl)phenol, showed moderate inhibition of both isoforms. tandfonline.com Furthermore, piperidine-linked sulfonamides have been developed as potent and selective inhibitors of cancer-associated CA isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to their progression. nih.gov This suggests that the piperidine-phenol scaffold can be a valuable framework for designing inhibitors of carbonic anhydrase.

Table 2: Carbonic Anhydrase Inhibition by a Structurally Related Piperidine-Phenol Compound

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

| 5-Methyl-4-[(piperidin-1-yl)methyl]-2-(propan-2-yl)phenol | hCA I | 95.8 µM | tandfonline.com |

| 5-Methyl-4-[(piperidin-1-yl)methyl]-2-(propan-2-yl)phenol | hCA II | 89.6 µM | tandfonline.com |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Specific inhibitory studies on this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have not been extensively reported. However, the piperidine scaffold is a common feature in many known cholinesterase inhibitors. Derivatives of piperidinone, for example, have demonstrated inhibitory activity against both AChE and BuChE. acgpubs.org

In one study, a series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated. Among them, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was identified as the most potent derivative against AChE, while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one showed the highest activity against BuChE. acgpubs.org Another related compound, 4-(2-(1-(prop-2-yn-1-yl)piperidin-4-yl)ethyl)phenol, has also been synthesized and evaluated as part of research into BuChE inhibitors. nih.gov These findings suggest that the piperidine moiety is a promising structural base for the development of cholinesterase inhibitors. acgpubs.orgnih.gov

Table 1: Cholinesterase Inhibition by Piperidine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase (AChE) | 12.55 |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | Butyrylcholinesterase (BuChE) | 17.28 |

| Rivastigmine (Standard) | Acetylcholinesterase (AChE) | 10.87 |

Data sourced from a study on α,β-unsaturated carbonyl based piperidinone derivatives. acgpubs.org

Glycosidase Enzyme Inhibition (α-Amylase, α-Glucosidase)

Direct evaluation of this compound as an inhibitor of α-amylase and α-glucosidase has not been found in the reviewed literature. Nevertheless, phenolic compounds as a class are widely recognized for their potential to inhibit these key carbohydrate-metabolizing enzymes. rsc.orgnih.gov Inhibition of α-amylase and α-glucosidase is a therapeutic strategy for managing hyperglycemia. rsc.orgnih.gov

Numerous studies have demonstrated that various natural and synthetic phenols can retard glucose absorption by inhibiting these enzymes. nih.govnih.gov For instance, polyphenols from various plant extracts have shown significant, non-competitive inhibition of yeast α-glucosidase, with potencies many times that of the standard drug acarbose. mdpi.com Virtual screening studies have identified compounds like caffeic acid, quercetin, and resveratrol (B1683913) as significant inhibitors of α-glucosidase, while catechin (B1668976) and kaempferol (B1673270) are noted as potent α-amylase inhibitors. rsc.org Furthermore, piperazine (B1678402) derivatives have also been investigated as α-glucosidase inhibitors, showing potent, noncompetitive inhibition. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

There is currently a lack of specific research investigating the inhibitory effects of this compound on N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). NAPE-PLD is a zinc metallohydrolase responsible for the biosynthesis of N-acylethanolamides (NAEs), a class of bioactive lipids. nih.govvanderbilt.edu

While direct data on the target compound is absent, research into modulators of NAPE-PLD has identified other molecules containing a piperidine ring. For example, a high-throughput screening campaign identified a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides as small-molecule activators of NAPE-PLD. nih.govbiorxiv.org This indicates that the piperidine scaffold can be incorporated into molecules that modulate the activity of this enzyme, although the specific role and effect of the this compound structure remain to be determined.

Catecholase Activity in Metal Complexes

While this compound itself is not a catalyst, its structural analogs serve as effective ligands in the formation of metal complexes that mimic the activity of catechol oxidase. A study on the closely related Mannich base, 4-Methyl-2-((piperidin-1-yl)methyl)phenol, demonstrated that its Copper(II) and Iron(III) complexes are catalytically active in the oxidation of catechol. doaj.org

These complexes facilitate the oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to its corresponding quinone. The turnover rates (kcat) for these biomimetic catalysts were found to range from 6.02 to 22.72 h⁻¹. doaj.org The inclusion of a thiocyanate (B1210189) group in an Fe(III) complex was shown to increase the catecholase activity. doaj.org This catalytic activity is a known feature of metal complexes involving similar phenol-based ligands, which are studied as functional models for copper-containing oxidoreductase enzymes. mdpi.com

**Table 2: Kinetic Parameters for Catecholase Activity of Metal Complexes of a this compound Analog***

| Metal Complex | Vmax (M h⁻¹) | KM (M) | kcat (h⁻¹) |

|---|---|---|---|

| Cu(II) Complex | 1.10 x 10⁻⁴ | 1.83 x 10⁻⁴ | 11.00 |

| Fe(III) Complex | 6.02 x 10⁻⁵ | 1.00 x 10⁻⁴ | 6.02 |

| Fe(III) Complex with Thiocyanate | 2.27 x 10⁻⁴ | 1.00 x 10⁻⁴ | 22.72 |

| Cu(II) Complex with Thiocyanate | 1.14 x 10⁻⁴ | 1.10 x 10⁻⁴ | 11.40 |

Data from complexes of 4-Methyl-2-((piperidin-1-yl)methyl)phenol. doaj.org

Antimicrobial Efficacy Investigations

Antibacterial Activity

Specific studies detailing the antibacterial efficacy of this compound were not identified. However, the piperidine structural motif is a core component of many compounds investigated for antibacterial properties. biointerfaceresearch.com Various derivatives of piperidine have shown activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.combiomedpharmajournal.org

For example, certain 2,6-disubstituted piperidin-4-one derivatives have demonstrated promising antibacterial effects. researchgate.net In another study, newly synthesized piperidine derivatives were active against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com Furthermore, research on Diphenyl(piperidin-4-yl)methanol derivatives showed significant zones of inhibition against bacterial strains including Proteus mirabilis, Staphylococcus aureus, and Shigella dysenteriae. xianshiyoudaxuexuebao.com The general class of phenolic compounds is also well-known for antimicrobial properties against a wide range of bacteria. frontiersin.org

Antifungal Activity

While direct antifungal testing of this compound is not documented in the available literature, both the phenol and piperidine moieties are known to be present in compounds with antifungal activity. Phenolic compounds, in general, are recognized as potential antifungal agents. nih.gov

Studies on various piperidine derivatives have confirmed their potential as antifungal agents. For instance, derivatives of piperidin-4-one were found to be active against fungal species such as M. gypseum, M. canis, T. rubrum, and C. albicans. biomedpharmajournal.org In a study of Diphenyl(piperidin-4-yl)methanol derivatives, several compounds surpassed the activity of the standard drug fluconazole (B54011) against various fungal strains. One derivative with a 4-nitro substitution was particularly potent against all tested fungi, especially Aspergillus niger. xianshiyoudaxuexuebao.com

Antimalarial Activity

Research into the antimalarial properties of Mannich bases derived from phenolic structures has been conducted. For instance, certain di-Mannich bases developed from 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol have demonstrated activity against Plasmodium falciparum in vitro. nih.gov However, specific studies on the antimalarial activity of this compound against Plasmodium species have not been identified in the conducted literature search.

Tuberculostatic Activity

While various derivatives of piperidine have been investigated for their potential against Mycobacterium tuberculosis, there is currently no available research in the scientific literature that specifically evaluates the tuberculostatic or anti-tuberculosis activity of this compound.

Anti-Inflammatory Effects and Associated Pathways

The anti-inflammatory potential of compounds containing piperidine and phenol moieties has been a subject of scientific inquiry. Phenolic compounds, in general, are known to modulate various inflammatory pathways. However, a detailed investigation into the specific anti-inflammatory effects of this compound and its influence on associated cellular and molecular pathways is not documented in the current body of scientific literature.

Analgesic Properties Research

The piperidine scaffold is a core component of many well-established analgesic compounds. Consequently, numerous derivatives have been synthesized and evaluated for their pain-relieving properties. Despite the structural similarities to known analgesics, there is a lack of specific published research focusing on the analgesic properties of this compound.

Neuroprotective Potential and Alzheimer's Disease Research

The exploration of piperidine derivatives for the treatment of neurodegenerative conditions, including Alzheimer's disease, is an active area of research. Patents and studies have described the potential of certain piperidine-containing compounds in this context. google.com Nevertheless, specific research dedicated to the neuroprotective potential of this compound or its role in Alzheimer's disease research has not been found in the reviewed literature.

Modulation of Receptor Activity (e.g., Opioid Receptors, Histamine (B1213489) H3 Receptors)

The structural features of this compound suggest a potential for interaction with various receptor systems. The piperidine moiety is a known pharmacophore for opioid receptor ligands, and related phenolic amines have been explored for their activity at histamine receptors. For example, non-imidazole aryloxyalkylamines which can include a piperidine structure have been investigated as histamine H3 receptor antagonists. google.comgoogle.comgoogle.com However, specific studies detailing the binding affinity and functional activity of this compound at opioid receptors or histamine H3 receptors are not available in the current scientific literature.

General Molecular Targeting and Pathway Modulation

Due to the absence of specific studies on the biological activities of this compound, there is no information available regarding its specific molecular targets or the cellular pathways it may modulate. Future research would be necessary to elucidate these aspects of its pharmacological profile.

Structure Activity Relationship Sar Studies

Impact of Piperidine (B6355638) Moiety Modifications on Biological Activity

The piperidine ring is a cornerstone of the pharmacological activity of many compounds, and its modification in analogs of 4-(Piperidin-1-ylmethyl)phenol has been a key area of SAR studies. The nature of the substituent on the piperidine nitrogen, as well as substitutions on the ring itself, can dramatically alter potency and selectivity for various biological targets.

For instance, in the realm of analgesic activity, modifications to the piperidine nitrogen have shown significant effects. Studies on related 4-phenylpiperidine (B165713) derivatives, which share structural similarities, have demonstrated that the size and nature of the N-substituent are crucial. For example, N-substituents like methyl, allyl, and phenethyl have been explored in a series of 4-(m-hydroxyphenyl)piperidine analogs, leading to compounds with moderate to high affinity for opioid μ-receptors. nih.gov

Furthermore, the substitution on the piperidine ring itself plays a pivotal role. The introduction of methyl groups at the 3 and 4 positions of the piperidine ring in 4-(3-hydroxyphenyl)piperidines has led to potent opioid antagonists. The stereochemistry of these substituents is also critical, with the trans-3,4-dimethyl configuration often showing higher potency.

In the context of anticancer activity, the piperidine moiety is a common feature in molecules designed to inhibit cancer cell proliferation. While specific data on this compound is limited, studies on other piperidine-containing compounds, such as certain piperidinone derivatives, show that the piperidine scaffold is essential for their cytotoxic effects. nih.gov The introduction of bulky or functionally diverse groups on the piperidine ring can modulate these activities.

The antimicrobial properties are also sensitive to the piperidine structure. In a series of piperidin-4-one derivatives, the nature of the substituents at the 2 and 6 positions of the piperidine ring was found to influence their activity against various bacterial strains. biomedpharmajournal.org

Table 1: Impact of Piperidine Moiety Modifications on Biological Activity of Related Analogs

| Base Compound Structure | Modification | Biological Activity | Reference |

| 4-(m-Hydroxyphenyl)piperidine | N-methyl, N-allyl, N-phenethyl | Moderate to high affinity for opioid μ-receptors | nih.gov |

| 4-(3-Hydroxyphenyl)piperidine | trans-3,4-Dimethyl substitution | Potent opioid antagonists | |

| Piperidin-4-one | 2,6-Diaryl-3-methyl substitution | Varied antibacterial activity | biomedpharmajournal.org |

| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline | Various substitutions on the quinoline (B57606) ring | Considerable inhibition of human cancer cell lines | researchgate.net |

Role of Phenolic Hydroxyl Group and Aromatic Substitutions

The phenolic hydroxyl group is a key pharmacophoric feature, acting as both a hydrogen bond donor and acceptor, which is critical for receptor interaction. Its position and electronic environment, governed by other substituents on the aromatic ring, are paramount for biological activity.

The antioxidant activity of phenolic compounds is directly related to the presence of the hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. researchgate.net The efficiency of this process is influenced by the substitution pattern on the aromatic ring. Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups can diminish it.

In the context of analgesic activity, the position of the hydroxyl group on the phenyl ring is crucial. For instance, 4-(m-hydroxyphenyl)piperidines have been shown to be potent opioid receptor ligands. nih.gov The meta-position of the hydroxyl group appears to be optimal for this activity in many series of analgesics.

Aromatic substitutions also play a significant role in modulating anticonvulsant activity. In a study of phenylmethylenehydantoins, substitution with alkyl, halogeno, and trifluoromethyl groups on the phenyl ring resulted in good anticonvulsant activity, whereas polar groups like nitro, cyano, and hydroxyl were found to be less active or inactive. nih.gov This highlights the importance of lipophilicity and electronic effects conferred by the substituents.

Table 2: Influence of Phenolic Hydroxyl Group and Aromatic Substitutions on Biological Activity

| Compound Series | Aromatic Substitution | Effect on Biological Activity | Reference |

| Phenolic compounds | Presence of hydroxyl group | Essential for antioxidant activity | researchgate.net |

| 4-Phenylpiperidines | meta-Hydroxyl group | Potent opioid receptor binding | nih.gov |

| Phenylmethylenehydantoins | Alkyl, halogeno, trifluoromethyl groups | Good anticonvulsant activity | nih.gov |

| Phenylmethylenehydantoins | Nitro, cyano, hydroxyl groups | Reduced or no anticonvulsant activity | nih.gov |

Influence of Methylene (B1212753) Bridge Connectivity and Substituents

While direct SAR studies on modifying the methylene bridge of this compound are not extensively documented, research on analogous Mannich bases provides valuable insights. The aminomethylation reaction itself, which forms this bridge, is a versatile method for introducing a variety of aminoalkyl groups onto a phenolic scaffold. nih.gov

In related series of compounds, altering the length of the linker between an aromatic core and a basic amine has been shown to significantly impact biological activity. For example, in a series of potent and selective MOR agonists, the nature of the linker between the piperidine and phenyl rings was found to be pivotal for binding affinity and selectivity. nih.gov

The presence of substituents on the methylene bridge itself can introduce steric hindrance and alter the electronic character of the molecule, thereby influencing its interaction with receptors. However, the synthesis of such substituted analogs can be challenging. The inherent reactivity of Mannich bases means that the methylene bridge is a key structural element that dictates the spatial relationship between the crucial phenolic and piperidine pharmacophores.

Comparative SAR with Related Aminomethylated Phenols

Mannich bases of phenols have been synthesized with a wide variety of amines, including dimethylamine, diethylamine (B46881), and morpholine. acs.org The choice of the amine component significantly affects the lipophilicity, basicity, and steric profile of the resulting compound, which in turn influences its pharmacological properties.

For instance, in studies of Mannich bases of other phenolic compounds like apigenin, different amine moieties led to varying levels of antiproliferative activity against human cancer cell lines. nih.gov This suggests that the nature of the heterocyclic amine is a critical determinant of cytotoxicity.

In the context of antimicrobial activity, a comparative study of various Mannich bases of 2-naphthol (B1666908) revealed that the compound with a piperidine ring exhibited different properties compared to one with a diethylamine group. neelain.edu.sd Generally, the piperidine ring, due to its conformational properties and steric bulk, often imparts a distinct pharmacological profile compared to acyclic or other heterocyclic amines.

Table 3: Comparative Biological Activity of Aminomethylated Phenols with Different Amine Moieties

| Phenolic Core | Amine Moiety | Biological Activity | Reference |

| Apigenin | Various primary and secondary amines | Varied antiproliferative activity | nih.gov |